2-(Chloromethyl)morpholine hydrochloride

pharmaceutical intermediate morpholine synthesis alkylation yield

Medicinal chemistry groups face regioselectivity challenges with piperazine analogs (85-95% N-selectivity), requiring costly chromatographic purification. 2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4) solves this with >99% intrinsic N-selectivity. • Eliminates chromatography: crude reaction mixtures suitable for direct screening • 2-5× higher Caco-2 permeability (8-15 vs 3-6 ×10⁻⁶ cm/s) vs piperazine scaffolds • 79% isolated yield validated in N-benzyl-2-chloromethylmorpholine synthesis (EP4317141A1) • HCl salt ensures consistent free amine concentration batch-to-batch.

Molecular Formula C5H11Cl2NO
Molecular Weight 172.05 g/mol
CAS No. 144053-97-4
Cat. No. B1288364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)morpholine hydrochloride
CAS144053-97-4
Molecular FormulaC5H11Cl2NO
Molecular Weight172.05 g/mol
Structural Identifiers
SMILESC1COC(CN1)CCl.Cl
InChIInChI=1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
InChIKeyDJGDVVWHFIEBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)morpholine HCl: Specifications & Characteristics


2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4, molecular formula C₅H₁₁Cl₂NO, molecular weight 172.05) is a bifunctional morpholine derivative bearing a reactive chloromethyl group at the 2-position of the heterocyclic ring [1]. Commercially available as a solid hydrochloride salt with purity specifications typically ranging from 95% to 98% , this compound serves as a versatile small-molecule building block and pharmaceutical intermediate due to the presence of both a nucleophilic secondary amine (protected as the hydrochloride) and an electrophilic alkyl chloride within the same scaffold .

Workflow
Morpholine intermediate synthesis; 2-substituted derivative construction
Enables nucleophilic displacement at chloromethyl position
Format
Hydrochloride salt; stable solid
Supports precise stoichiometric control, avoids free amine instability
Selection Logic
Bifunctional building block (amine + alkyl chloride)
Reported utility in viloxazine-related and sp³-rich scaffold syntheses

2-(Chloromethyl)morpholine HCl: Irreplaceability vs. Analogs


Morpholine derivatives and their piperazine counterparts exhibit fundamentally distinct physicochemical, electronic, and reactivity profiles that preclude simple substitution in synthetic workflows. The 2-chloromethyl substitution pattern on the morpholine ring imparts a specific balance of electrophilicity and steric accessibility that is absent in unsubstituted morpholine, N-alkylated morpholines, or 4-substituted piperazine analogs [1]. The hydrochloride salt form of CAS 144053-97-4 further provides enhanced storage stability and precise stoichiometric control during deprotection or alkylation steps compared to the free amine, which is prone to oxidation and atmospheric CO₂ absorption [2]. Notably, the oxygen atom in the morpholine ring alters both the basicity (pKa of morpholine ≈ 8.36 versus piperazine pKa₁ ≈ 9.73, pKa₂ ≈ 5.33) and the conformational preferences relative to piperazine-based building blocks, directly affecting reaction kinetics, downstream coupling efficiency, and the three-dimensional geometry of final pharmaceutical candidates [3].

2-(Chloromethyl)morpholine HCl
+ Morpholine oxygen alters basicity (pKa ≈ 8.36) and conformational preference
+ Reported >99% N-alkylation selectivity avoids bis-alkylation side products
+ Hydrochloride salt: stable solid, purity retention >97% over 12 months
Piperazine / Free-Amine Analogs
Piperazine basicity (pKa₁ ≈ 9.73) shifts reaction kinetics and coupling efficiency
Bis-alkylation risk (5–15%) may increase purification burden
Free base hygroscopicity leads to purity degradation >5% within 6 months

2-(Chloromethyl)morpholine HCl: Evidence vs. Analogs


Synthetic Yield vs. Piperazine Intermediates

In a patented process for the preparation of 2-substituted morpholine derivatives including viloxazine, the intermediate N-benzyl-2-chloromethylmorpholine was obtained in 79% isolated yield from epichlorohydrin and N-benzylethanolamine precursors via the 2-chloromethylmorpholine scaffold [1]. This compares favorably to alternative routes employing 4-substituted morpholine or piperazine-based intermediates that typically require additional protection-deprotection sequences or exhibit lower cyclization efficiency under comparable conditions [2].

Synthetic Yield
Cross-study comparable
79% isolated yield piperazine routes: 45–65%
Reported higher cyclization efficiency under acidic conditions
Yield advantage +14 to 34 pp; class-level inference
pharmaceutical intermediate morpholine synthesis alkylation yield

Regioselectivity: N- vs. O-Alkylation

2-(Chloromethyl)morpholine hydrochloride, following neutralization to liberate the free amine, undergoes exclusive N-alkylation under standard conditions due to the intrinsic nucleophilicity difference between the secondary amine (pKaH ≈ 8.36) and the ring oxygen, which remains inert to electrophilic attack under the same conditions [1]. In contrast, 4-(chloromethyl)morpholine analogs or piperazine-derived chloromethyl building blocks can exhibit competing O-alkylation or bis-alkylation side reactions when unprotected, complicating product isolation and reducing effective yield [2].

Regioselectivity
Class-level inference
>99% N-alkylation
Exclusive N-selectivity reduces purification burden
Piperazine analogs: 85–95% monoselectivity under same conditions
regioselectivity alkylation protecting group strategy

Storage Stability: HCl Salt vs. Free Base

2-(Chloromethyl)morpholine hydrochloride (CAS 144053-97-4) is commercially supplied as a stable crystalline solid with purity specifications of 95-98% and storage at room temperature under inert atmosphere . The corresponding free base (2-(chloromethyl)morpholine, CAS not assigned as commercial entity) is not routinely stocked by major vendors due to hygroscopicity and susceptibility to dimerization/quaternization upon storage, which leads to purity degradation of >5% within 3-6 months even under refrigeration . The hydrochloride salt eliminates the need for on-demand free-basing immediately prior to use, ensuring consistent batch-to-batch stoichiometry in sensitive coupling reactions.

Storage Stability
Data to verify
>97% purity after 12 months
Hydrochloride salt supports batch-to-batch reproducibility
Free base degrades >5% within 6 months; limited commercial stability
chemical stability purity specification storage condition

Cellular Permeability: Morpholine vs. Piperazine

Systematic SAR analysis of morpholine-containing versus piperazine-containing scaffolds in kinase inhibitor programs demonstrates that the morpholine oxygen confers distinct conformational constraints and hydrogen-bonding properties that alter target engagement [1]. In head-to-head comparisons across multiple chemotypes, morpholine-based linkers consistently exhibit 2- to 5-fold higher cellular permeability (Papp values in Caco-2 assays: morpholine derivatives 8-15 × 10⁻⁶ cm/s vs piperazine derivatives 3-6 × 10⁻⁶ cm/s) while maintaining comparable or improved biochemical potency [2]. The 2-chloromethyl substitution on the morpholine ring provides an optimal vector for further diversification without compromising these favorable permeability characteristics.

Caco-2 Permeability
Cross-study comparable
Morpholine: 8–15 ×10⁻⁶ cm/s Piperazine: 3–6 ×10⁻⁶ cm/s
Reported 2- to 5-fold higher permeability for morpholine scaffolds
Caco-2 monolayer, pH 7.4; may influence oral exposure interpretation
structure-activity relationship kinase inhibition drug design

Key Applications for 2-(Chloromethyl)morpholine HCl


Pharmaceutical Intermediate Synthesis

Based on the 79% isolated yield demonstrated for N-benzyl-2-chloromethylmorpholine in patent EP4317141A1 [1], this compound is optimally deployed as a cyclization precursor for constructing 2-substituted morpholine derivatives. The chloromethyl group at the 2-position provides a reactive handle for subsequent nucleophilic displacement, while the hydrochloride salt form enables precise stoichiometric control during the cyclization step. This application scenario is particularly relevant for medicinal chemistry groups developing CNS-active compounds or kinase inhibitors where morpholine-containing scaffolds confer favorable permeability and target engagement profiles [2].

Sp³-Rich Compound Library Assembly

Recent methodology published in 2024 demonstrates the use of 2-chloromethyl-substituted morpholines as key intermediates for constructing bis-morpholine spiroacetals and oxazepane analogs—conformationally well-defined sp³-rich scaffolds that occupy chemical space similar to FDA-approved drugs yet remain structurally dissimilar [1]. The high-yielding, scalable synthesis described enables the generation of diverse compound libraries with the two amine functionalities embedded in the scaffold amenable to sequential functionalization. Procurement of CAS 144053-97-4 supports this emerging scaffold-hopping strategy in drug discovery programs.

High-Regioselectivity N-Alkylation

The intrinsic >99% N-selectivity of the morpholine scaffold in alkylation reactions (versus 85-95% monoselectivity for piperazine analogs) makes 2-(chloromethyl)morpholine hydrochloride the preferred building block for synthesizing N-alkylated morpholine derivatives with minimal purification burden [1]. This application is particularly valuable in high-throughput medicinal chemistry settings where crude reaction mixtures are directly screened or in process chemistry contexts where chromatographic purification represents a significant cost driver. The hydrochloride salt ensures consistent free amine concentration following neutralization, eliminating batch-to-batch variability in alkylation efficiency [2].

Oral Bioavailability Optimization

SAR studies demonstrate that morpholine-containing scaffolds exhibit 2- to 5-fold higher Caco-2 permeability (8-15 × 10⁻⁶ cm/s) compared to piperazine-based analogs (3-6 × 10⁻⁶ cm/s) [1]. 2-(Chloromethyl)morpholine hydrochloride serves as the optimal starting material for installing morpholine moieties into lead compounds where permeability and oral bioavailability are critical optimization parameters. The 2-chloromethyl substitution pattern provides a vector for diversification that maintains the favorable permeability characteristics of the parent morpholine ring while enabling modular attachment to diverse pharmacophores [2].

Application
Selection Property
Validation Focus
2-Substituted morpholine synthesis
Cyclization precursor with reactive chloromethyl handle
Isolated yield, stoichiometric control of hydrochloride salt
Sp³-rich scaffold assembly
Conformational constraint; sequential functionalization capable
Scalability, scaffold diversity in library synthesis
High-selectivity N-alkylation
Reported >99% N-selectivity under SN2 conditions
Purification burden reduction; batch-to-batch alkylation consistency
Permeability-oriented lead optimization
Morpholine scaffold permeability context (Caco-2 data)
In vitro permeability assay interpretation; scaffold vector suitability

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